2,3-Dinor-Prostaglandin E1

Übersicht

Beschreibung

2,3-dinor Prostaglandin E1 is a minor metabolite of Prostaglandin E1. Prostaglandin E1, though not predominantly found in nature, plays a significant role in clinical treatments, addressing conditions such as peripheral occlusive vascular disease, erectile dysfunction, and neonatal cardiology issues . The metabolism of Prostaglandin E1 primarily begins with the oxidation at C-15, producing 13,14-dihydro-15-keto Prostaglandin E1 as its major metabolite . Alternatively, inhibiting this pathway or overwhelming it with too much Prostaglandin E1 could potentially enhance the production of 2,3-dinor metabolites, like 2,3-dinor Prostaglandin E1 .

Wissenschaftliche Forschungsanwendungen

2,3-Dinor-Prostaglandin E1 wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den Metabolismus und die biologischen Aktivitäten von Prostaglandin E1 und seinen Metaboliten zu untersuchen . Seine Anwendungen umfassen:

Chemie: Untersuchung der chemischen Eigenschaften und Reaktionen von Prostaglandin E1-Derivaten.

Biologie: Untersuchung der Stoffwechselwege und biologischen Wirkungen von Prostaglandin E1-Metaboliten.

Medizin: Exploration potenzieller therapeutischer Anwendungen und Wirkungen von Prostaglandin E1 und seinen Metaboliten bei verschiedenen Erkrankungen.

Industrie: Verwendung bei der Entwicklung von Prostaglandin-basierten Arzneimitteln und Forschungsreagenzien.

5. Wirkmechanismus

Der Wirkmechanismus von 2,3-Dinor-Prostaglandin E1 ist nicht gut dokumentiert. Als Metabolit von Prostaglandin E1 teilt es wahrscheinlich ähnliche biologische Aktivitäten. Prostaglandin E1 entfaltet seine Wirkung durch Bindung an spezifische Prostaglandinrezeptoren, was zur Aktivierung intrazellulärer Signalwege führt, die zu Vasodilatation, Hemmung der Thrombozytenaggregation und entzündungshemmenden Wirkungen führen .

Ähnliche Verbindungen:

Prostaglandin E1: Die Ausgangssubstanz, aus der 2,3-Dinor-Prostaglandin E1 gewonnen wird.

13,14-Dihydro-15-Keto-Prostaglandin E1: Ein Hauptmetabolit von Prostaglandin E1.

Prostaglandin F2α: Ein weiteres Prostaglandin mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit: Dies macht es zu einer interessanten Verbindung für Forschungszwecke, da es möglicherweise einzigartige Wirkungen und Anwendungen hat, die noch nicht entdeckt wurden .

Wirkmechanismus

Target of Action

2,3-dinor Prostaglandin E1 is a minor metabolite of Prostaglandin E1 (PGE1) .

Mode of Action

The exact mode of action of 2,3-dinor Prostaglandin E1 remains unreported . It is known that the metabolism of pge1, from which 2,3-dinor prostaglandin e1 is derived, primarily begins with the oxidation at c-15 .

Biochemical Pathways

The metabolism of PGE1 is normally initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite . Inhibition of this pathway or saturation by excess substrate could theoretically lead to enhanced production of 2,3-dinor metabolites, including 2,3-dinor pge1 .

Pharmacokinetics

It is known that pge1, from which 2,3-dinor prostaglandin e1 is derived, is rapidly metabolized when given intravenously .

Result of Action

Pge1, from which 2,3-dinor prostaglandin e1 is derived, is widely administered clinically for several indications including peripheral occlusive vascular disease, erectile dysfunction, and neonatal cardiology issues .

Action Environment

It is known that the metabolism of pge1, from which 2,3-dinor prostaglandin e1 is derived, can be influenced by the presence of excess substrate .

Biochemische Analyse

Biochemical Properties

The metabolism of 2,3-dinor Prostaglandin E1 is initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite

Cellular Effects

Its parent compound, Prostaglandin E1, is known to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the metabolism of PGE1, from which 2,3-dinor Prostaglandin E1 is derived, is initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite . This suggests that 2,3-dinor Prostaglandin E1 may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

It is known that the metabolism of PGE1, from which 2,3-dinor Prostaglandin E1 is derived, is initiated by oxidation at C-15 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinor Prostaglandin E1 involves the oxidation of Prostaglandin E1 at C-15, resulting in the formation of 13,14-dihydro-15-keto Prostaglandin E1, which can then be further processed to produce 2,3-dinor Prostaglandin E1 . The specific reaction conditions for this synthesis are not widely documented, but it generally involves the use of oxidizing agents and controlled reaction environments to ensure the desired product is obtained.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of 2,3-dinor Prostaglandin E1.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,3-Dinor-Prostaglandin E1 kann verschiedene chemische Reaktionen durchlaufen, darunter:

Oxidation: Der primäre Stoffwechselweg beinhaltet die Oxidation an C-15.

Reduktion: Potenzielle Reduktionsreaktionen könnten die Umwandlung von Ketogruppen in Hydroxylgruppen umfassen.

Substitution: Substitutionsreaktionen könnten den Austausch von funktionellen Gruppen am Cyclopentanring umfassen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Für die anfängliche Oxidation von Prostaglandin E1 verwendet.

Reduktionsmittel: Potenziell zur Umwandlung von Ketogruppen in Hydroxylgruppen verwendet.

Katalysatoren: Können zur Erleichterung spezifischer Substitutionsreaktionen eingesetzt werden.

Hauptprodukte:

13,14-Dihydro-15-Keto-Prostaglandin E1: Ein wichtiges Zwischenprodukt bei der Synthese von 2,3-Dinor-Prostaglandin E1.

Vergleich Mit ähnlichen Verbindungen

Prostaglandin E1: The parent compound from which 2,3-dinor Prostaglandin E1 is derived.

13,14-dihydro-15-keto Prostaglandin E1: A major metabolite of Prostaglandin E1.

Prostaglandin F2α: Another prostaglandin with distinct biological activities.

Uniqueness: This makes it an interesting compound for research purposes, as it may have unique effects and applications that are yet to be discovered .

Eigenschaften

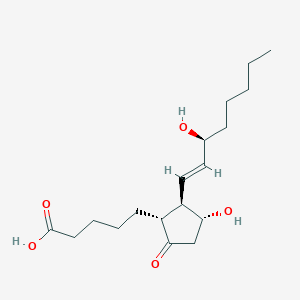

IUPAC Name |

5-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUGBRJEKVKOKQ-LRSAKWJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

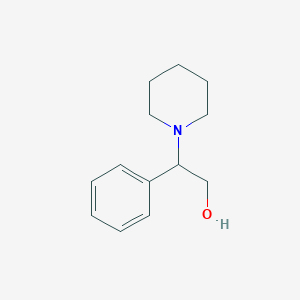

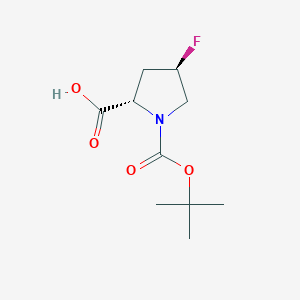

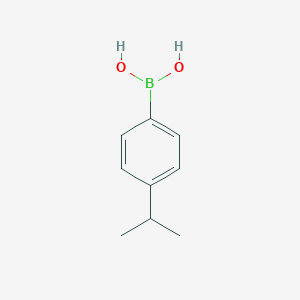

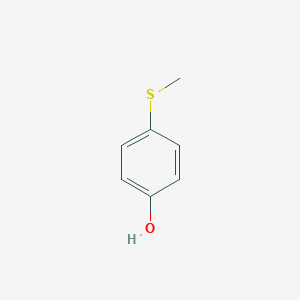

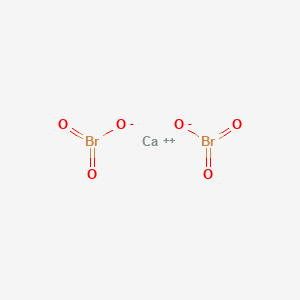

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

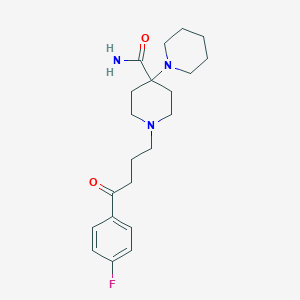

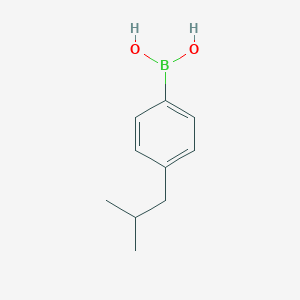

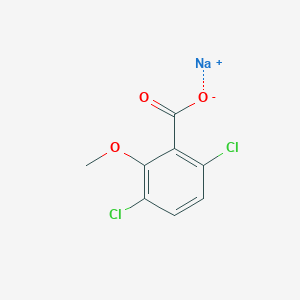

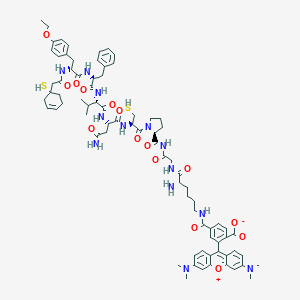

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)

![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)